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molecular formula C20H25NO B8438021 4,4-Diphenyl-1-piperidinepropanol

4,4-Diphenyl-1-piperidinepropanol

Cat. No. B8438021
M. Wt: 295.4 g/mol
InChI Key: VEJQMTATXZZSPB-UHFFFAOYSA-N
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Patent
US04016280

Procedure details

When proceeding as described in Example 2, but replacing 1-methyl-3-benzoyl-4-hydroxy-4-phenylpiperidine (used as starting material in said example) by 1-(3-hydroxypropyl)-3-benzoyl-4-hydroxy-4-phenylpiperidine and reacting 80 g. thereof with benzene in the presence of aluminum chloride, 50 g. of 1-(3-hydroxypropyl)-4,4-diphenylpiperidine are obtained. The boiling point of said crude base is from 173° to 182° C./0.01 mm. Hg. Its hydrochloride has a melting point of 233° to 234.5° C.
Name
1-(3-hydroxypropyl)-3-benzoyl-4-hydroxy-4-phenylpiperidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][CH2:4][N:5]1[CH2:10][CH2:9][C:8](O)([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH:7](C(=O)C2C=CC=CC=2)[CH2:6]1.[Cl-].[Al+3].[Cl-].[Cl-]>C1C=CC=CC=1>[OH:1][CH2:2][CH2:3][CH2:4][N:5]1[CH2:10][CH2:9][C:8]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH2:7][CH2:6]1 |f:1.2.3.4|

Inputs

Step One
Name
1-(3-hydroxypropyl)-3-benzoyl-4-hydroxy-4-phenylpiperidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCCN1CC(C(CC1)(C1=CC=CC=C1)O)C(C1=CC=CC=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OCCCN1CCC(CC1)(C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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